(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one
Description
Properties
IUPAC Name |
(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-23-18-12-7-15(8-13-18)6-10-17(22)11-9-16-14-21-20-5-3-2-4-19(16)20/h2-8,10,12-14,21H,9,11H2,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQDGVBWPDXPCR-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and 4-methoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between indole and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding a saturated compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biological Activity: Compounds with indole structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one is not well-documented. compounds with similar structures often interact with biological targets such as enzymes, receptors, and ion channels. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Genotoxicity and Mutagenicity Profiles
- CREST analysis confirmed aneugenicity, with MN formation comparable to positive controls like vincristine .
- In Vivo Safety: No primary DNA damage was observed in rat liver/duodenum (comet assay) or bone marrow (micronucleus test) at doses up to 1,000 mg/kg bw/day, though hepatocyte mitosis indicated liver exposure .
Biological Activity
(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one is a synthetic organic compound notable for its indole and methoxyphenyl groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves a condensation reaction between indole and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is performed in an organic solvent like ethanol or methanol at elevated temperatures (60-80°C) .
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C20H19NO2
- CAS Number : 88827-43-4
2.1 Anticancer Properties
Compounds with indole structures often exhibit anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study highlighted the anticancer activity of similar indole derivatives, showing that modifications on the indole ring can significantly enhance their potency against various cancer cell lines . For instance, some derivatives displayed IC50 values in the low micromolar range against A549 lung cancer cells, indicating strong antiproliferative effects.
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown potential against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. In comparative studies, certain analogues exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, suggesting that structural modifications can enhance antimicrobial efficacy .
The exact mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structures often engage in non-covalent interactions such as π–π stacking and hydrogen bonding with biological targets, including enzymes and receptors .
4. Research Findings and Case Studies
Several studies have focused on the biological evaluation of related indole compounds:
5. Conclusion
This compound represents a promising candidate for further research due to its notable biological activities, particularly in anticancer and antimicrobial domains. Ongoing studies are essential to explore its full therapeutic potential and elucidate its mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
